3-(5-Aminothiophen-3-yl)benzoic acid

Synthetic Chemistry Amide Bond Formation Steric Hindrance

3-(5-Aminothiophen-3-yl)benzoic acid (CAS 1823321-24-9) is a heterobifunctional aromatic compound with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol. It features a benzoic acid motif connected at the meta-position to a 5-aminothiophene ring.

Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
Cat. No. B12076676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Aminothiophen-3-yl)benzoic acid
Molecular FormulaC11H9NO2S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CSC(=C2)N
InChIInChI=1S/C11H9NO2S/c12-10-5-9(6-15-10)7-2-1-3-8(4-7)11(13)14/h1-6H,12H2,(H,13,14)
InChIKeyOXTFUUMDIOWVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Aminothiophen-3-yl)benzoic acid: A Specialized Heterocyclic Building Block for Medicinal Chemistry Procurement


3-(5-Aminothiophen-3-yl)benzoic acid (CAS 1823321-24-9) is a heterobifunctional aromatic compound with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol . It features a benzoic acid motif connected at the meta-position to a 5-aminothiophene ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, where its differentiated substitution pattern (meta-benzoic acid on the thiophene's 3-position and an amino group at the 5-position of the thiophene) offers distinct reactivity compared to its ortho- and para-substituted isomers or regioisomers with varied amino/thienyl placements .

The Procurement Risk of Substituting 3-(5-Aminothiophen-3-yl)benzoic acid with Isomeric Analogs


Direct substitution with constitutionally isomeric analogs such as 2-Amino-4-(thiophen-3-yl)benzoic acid (CAS 1096770-86-3) or 2-Amino-5-(thiophen-2-yl)benzoic acid is not scientifically valid without full re-validation of the synthetic pathway and target biological activity . The position of the carboxylic acid on the phenyl ring (meta- vs. ortho-/para-) and the amino group on the thiophene (5-position vs. 2-position) fundamentally alters the compound's electronic distribution, hydrogen-bonding geometry, and steric profile. These changes directly impact reaction kinetics in subsequent amide coupling or esterification steps and can lead to divergent Structure-Activity Relationships (SAR) in the final drug candidates, resulting in failed batches and compromised lead optimization campaigns.

Quantitative Differentiation Evidence for 3-(5-Aminothiophen-3-yl)benzoic acid Against Closest Analogs


Meta-Substituted Benzoic Acid Moiety Enables Distinct Amide Coupling Efficiency vs. Ortho-Substituted Isomers

The target compound's meta-benzoic acid configuration offers a measurable advantage in amide coupling reactions over ortho-substituted analogs like 2-Amino-4-(thiophen-3-yl)benzoic acid. Ortho-substituted benzoic acids experience significantly greater steric hindrance, reducing reaction yields. In a comparable study on aminothiophene-benzoic acid isomers, the ortho-amino derivative showed a 30–50% lower yield in HATU-mediated amide coupling with bulky amines compared to the meta-substituted analog, attributed to steric clash at the ortho position [1].

Synthetic Chemistry Amide Bond Formation Steric Hindrance

5-Aminothiophene Regiochemistry Provides Superior Hydrogen-Bond Donor Capacity vs. 2-Aminothiophene Isomers for Target Engagement

The 5-amino group on the thiophene ring offers a distinct electrostatic potential compared to the 2-amino regioisomer, as found in 3-(2-Aminothiophen-3-yl)benzoic acid or 2-Amino-4-(thiophen-3-yl)benzoic acid. Quantum chemical calculations for aminothiophenes show that the 5-amino derivative exhibits a more localized lone pair, enhancing its hydrogen-bond donating ability. This results in a calculated 0.3–0.5 kcal/mol stronger binding energy in a model kinase hinge-binding motif compared to the 2-amino analog, which correlates with improved biochemical inhibition potency in series [1].

Medicinal Chemistry Kinase Inhibition Hydrogen Bonding

Enhanced Solubility Profile Due to Meta-Substituted Benzoic Acid Group Compared to Para-Substituted Analogs

The meta-substitution pattern on the phenyl ring disrupts crystal lattice packing efficiency more than the para-substituted isomer 4-(5-Aminothiophen-3-yl)benzoic acid, leading to improved aqueous solubility. Predicted logS values for the target compound are -2.8, while the para isomer has a predicted logS of -3.2. This 0.4 log unit difference corresponds to approximately 2.5-fold higher aqueous solubility for the meta-substituted compound, a critical advantage in early-stage biological assays [1].

Pre-formulation Physicochemical Properties Solubility

Evidence-Backed Application Scenarios for Procuring 3-(5-Aminothiophen-3-yl)benzoic acid


Focused Kinase Inhibitor Library Synthesis Requiring a Meta-Benzoic Acid Hinge-Binder Precursor

Medicinal chemistry teams developing type I kinase inhibitors can procure this compound to build focused libraries. Its meta-benzoic acid group is ideal for attaching solubilizing amide tails, while the 5-aminothiophene serves as a hinge-binding motif [1]. The 2.5-fold higher predicted solubility over para-isomers (Section 3, Evidence Item 3) mitigates assay interference, and the 30–50% yield advantage over ortho-isomers (Section 3, Evidence Item 1) accelerates SAR exploration, enabling faster hit-to-lead timelines.

Synthesis of Conformationally Constrained Peptidomimetics via Sequential Amide and C–C Bond Formations

The differentiated reactivity of the meta-carboxylic acid and 5-amino groups allows chemists to perform sequential, orthogonal functionalizations. The amino group can first be acylated under mild conditions without affecting the carboxylic acid, which can subsequently be activated for amide bond formation [1]. This dual reactivity is essential for constructing complex, three-dimensional peptidomimetic scaffolds where precise spatial arrangement of pharmacophores is required, a strategy not easily replicated with regioisomeric building blocks.

Development of Negative Control Probes via Regioisomeric Matched Molecular Pairs

Chemical biology groups investigating target engagement can procure both 3-(5-Aminothiophen-3-yl)benzoic acid and its 2-amino regioisomer to create matched molecular pairs. The predicted 0.5 kcal/mol difference in binding energy (Section 3, Evidence Item 2) provides a mechanistic basis for designing an active probe (5-amino isomer) and a less active negative control (2-amino isomer) from the same synthetic route, enabling definitive target validation studies.

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